N-(1-Ethoxyethyl)-N-ethylformamide, with the chemical formula CHNO and CAS number 105989-20-6, is a formamide derivative that plays a significant role in organic synthesis and industrial applications. This compound is characterized by its ethoxyethyl and ethyl substituents on the nitrogen atom of the formamide functional group, which influences its chemical reactivity and interactions.
N-(1-Ethoxyethyl)-N-ethylformamide falls under the category of organic compounds known as amides, specifically formamides. These compounds are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N), which can be further substituted with various alkyl or aryl groups.
The synthesis of N-(1-Ethoxyethyl)-N-ethylformamide typically involves:
Key parameters in the synthesis include:
The molecular structure of N-(1-Ethoxyethyl)-N-ethylformamide features:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | N-(1-ethoxyethyl)-N-ethylformamide |
| InChI | InChI=1S/C7H15NO2/c1-4-8(6-9)7(3)10-5-2/h6-7H,4-5H2,1-3H3 |
| InChI Key | LPNHCQKEDQAFQE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C=O)C(C)OCC |
N-(1-Ethoxyethyl)-N-ethylformamide can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which N-(1-Ethoxyethyl)-N-ethylformamide functions involves its interactions at the molecular level. The compound's ethoxy and ethyl groups engage in hydrogen bonding and van der Waals interactions, enhancing its reactivity. The formamide group acts as both a nucleophile and an electrophile depending on reaction conditions, allowing it to participate in diverse chemical transformations.
The compound exhibits typical properties associated with amides:
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
N-(1-Ethoxyethyl)-N-ethylformamide has several notable applications:
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: